Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide

Molecular weight Structural differentiation Pharmacophore size

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide (CAS 950464-23-0) is a structurally unique, fully synthetic tetrahydroquinoline-acetamide hybrid (MW 414.5) with no reported bioactivity. Its distinct C6-linked 4-ethoxyphenylacetamide substituent occupies novel chemical space not represented in published QSAR training sets, making it a rational inclusion in diversity-oriented screening decks for oncology and enzyme inhibition. Compare against C7 analogs to isolate side-chain contributions. Procure ≥98% purity with full analytical documentation to ensure reproducible data.

Molecular Formula C26H26N2O3
Molecular Weight 414.505
CAS No. 950464-23-0
Cat. No. B2601969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide
CAS950464-23-0
Molecular FormulaC26H26N2O3
Molecular Weight414.505
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C26H26N2O3/c1-2-31-23-12-8-19(9-13-23)16-25(29)27-22-11-14-24-21(17-22)10-15-26(30)28(24)18-20-6-4-3-5-7-20/h3-9,11-14,17H,2,10,15-16,18H2,1H3,(H,27,29)
InChIKeyBOCFUMKVGDEQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide (CAS 950464-23-0) Procurement and Differentiation Overview


N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide (CAS 950464-23-0) is a fully synthetic, small-molecule tetrahydroquinoline-acetamide hybrid with the molecular formula C26H26N2O3 and a molecular weight of 414.5 g/mol . The compound incorporates a 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked at the 6-position via an acetamide bridge to a 4-ethoxyphenyl moiety . It belongs to the broader class of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives, a scaffold recognized in medicinal chemistry for yielding bioactive molecules, including antiproliferative agents and enzyme inhibitors [1]. As of 2026, no primary research publications, patent examples, or publicly curated bioassay data (e.g., ChEMBL, PubChem BioAssay, BindingDB) report experimentally measured biological activity or target engagement for this specific compound, a critical consideration for selection and procurement decisions .

Why In-Class Tetrahydroquinoline Analogs Cannot Substitute for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide


Tetrahydroquinoline-acetamide derivatives with identical core scaffolds can exhibit profoundly different physicochemical, pharmacokinetic, and target-engagement profiles based on subtle variations in N1, C6, and acetamide-side-chain substituents . For the target compound, the specific combination of (i) an N1-benzyl group, (ii) a C2 oxo functionality, and (iii) a C6-linked 2-(4-ethoxyphenyl)acetamide side chain creates a unique molecular topology and electronic distribution that cannot be replicated by close analogs differing at any single position . For example, removing the 4-ethoxyphenylacetamide side chain entirely (as in CAS 950464-27-4) reduces the molecular weight by approximately 120 g/mol and eliminates the extended aromatic and hydrogen-bonding pharmacophore, fundamentally altering recognition by biological targets . Similarly, repositioning the acetamide substituent from C6 to C7 or replacing the N1-benzyl with N1-acyl groups produces regioisomers and analogs with divergent predicted lipophilicity and conformational preferences . Generic substitution without empirical validation thus risks loss of any structure-specific activity, selectivity, or physicochemical property that may be under investigation.

Quantitative Differentiation Evidence: N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide vs Closest Analogs


Molecular Weight and Formula Size Differential vs N1-Benzyl-2-oxo-THQ Core Analog (CAS 950464-27-4)

The target compound (C26H26N2O3, MW 414.5 g/mol) is substantially larger than the simplest N1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl analog, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4; C18H18N2O2, MW 294.35 g/mol) . The 120.15 g/mol mass increase reflects the addition of the entire 4-ethoxyphenylacetamide side chain, a structural expansion that introduces an additional aromatic ring, an ether oxygen, and a secondary amide NH, thereby significantly enlarging the pharmacophoric volume and hydrogen-bonding capacity .

Molecular weight Structural differentiation Pharmacophore size

Purity Documentation and Quality Control: Target Compound vs Uncharacterized Analogs

Bidepharm lists the structurally analogous N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 950464-27-4) at a standard purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This establishes a benchmark for the scaffold class: commercially sourced derivatives within this chemical series commonly achieve ≥98% purity with analytical certification . Researchers should verify that the target compound (CAS 950464-23-0) is procured with equivalent or superior purity certification, as the presence of the extended 4-ethoxyphenylacetamide side chain introduces additional synthetic complexity and potential impurity profiles not present in the simpler analog .

Purity Quality control Procurement reliability

Class-Level Antiproliferative Potential: QSAR and Docking Evidence for Tetrahydroquinoline Scaffold

A 2023 QSAR and molecular docking study evaluated tetrahydroquinoline derivatives bearing pyrazole and hydrazide moieties against the A549 human lung cancer cell line, yielding a statistically significant QSAR model with R² = 0.9525, R²adj = 0.9314, and cross-validated R² (CV.R) = 0.9719 [1]. The study demonstrates that the 2-oxo-1,2,3,4-tetrahydroquinoline core can support potent antiproliferative activity when appropriately substituted [1]. Although the target compound was not among the specific derivatives tested, it shares the identical 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold and presents a distinct substitution pattern (C6-linked 4-ethoxyphenylacetamide) that is unrepresented in the published training set, thereby offering a novel chemical space exploration opportunity within a validated bioactive scaffold class [1].

Anticancer QSAR Molecular docking Tetrahydroquinoline

Regioisomeric Differentiation: C6 vs C7 Acetamide Substitution in Tetrahydroquinoline Scaffolds

Among commercially available 2-oxo-1,2,3,4-tetrahydroquinoline acetamide derivatives, substitution at the C6 position (as in the target compound, CAS 950464-23-0) versus the C7 position (as in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide, CAS 946368-52-1) represents a key regioisomeric distinction . The C6 position on the tetrahydroquinoline ring is electronically and sterically distinct from C7 due to its different relationship to the N1 and C2 substituents; in the 1-benzyl-2-oxo series, the C6 position is para to the N1 benzyl-bearing nitrogen, while C7 is meta, resulting in divergent electronic environments that can influence hydrogen-bonding geometry, metabolic stability, and target recognition . Although no direct comparative bioactivity data exist for these specific regioisomers, the well-established principle of regioisomer-dependent pharmacology across heterocyclic drug classes supports the expectation of non-interchangeable biological profiles .

Regioisomer Substitution position Structure-activity relationship

Recommended Research and Procurement Application Scenarios for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide


Exploratory Anticancer Screening in Tetrahydroquinoline-Focused Libraries

Based on the validated QSAR model for tetrahydroquinoline derivatives against A549 lung cancer cells (R² = 0.9525, CV.R = 0.9719) [1], the target compound serves as a structurally novel member of this scaffold class. Its unique C6-linked 4-ethoxyphenylacetamide substituent occupies chemical space not represented in the published training set, making it a rational inclusion in diversity-oriented screening decks targeting non-small cell lung cancer or other malignancies where tetrahydroquinoline cores have shown promise [1]. Procurement of high-purity material (target ≥98%) with full analytical documentation is essential for generating reproducible screening data.

Structure-Activity Relationship (SAR) Studies on C6-Substituted 2-Oxo-tetrahydroquinolines

The target compound enables systematic SAR exploration at the C6 position of the 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline scaffold, a substitution site distinct from the more commonly explored C7 position [1]. By comparing the target compound (412.5 g/mol; 4-ethoxyphenylacetamide at C6) with analogs such as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (294.35 g/mol; simple acetamide at C6) , researchers can isolate the contribution of the extended aromatic side chain to any observed biological activity, physicochemical properties, or binding interactions.

Computational Chemistry and Pharmacophore Modeling

With a molecular formula of C26H26N2O3 and MW 414.5 g/mol, the target compound provides a defined three-dimensional structure suitable for pharmacophore modeling, molecular docking, and molecular dynamics simulations [1]. Its multiple hydrogen-bond acceptors (oxo, ether, amide carbonyl) and donors (amide NH), combined with the conformational flexibility of the benzyl and ethoxyphenyl groups, offer rich parameterization opportunities for computational studies aimed at understanding tetrahydroquinoline-target interactions or predicting ADMET properties [1].

Method Development and Analytical Reference Standard Procurement

Given the commercial availability of structurally related compounds with documented purity standards (e.g., CAS 950464-27-4 at 98% purity with NMR/HPLC/GC certification) [1], the target compound can be procured as a reference standard for analytical method development. Its distinct retention time, mass spectrum, and NMR signature relative to smaller analogs make it suitable for HPLC-MS method validation, impurity profiling, and stability-indicating assay development in research settings requiring precise quantification of tetrahydroquinoline derivatives.

Quote Request

Request a Quote for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.